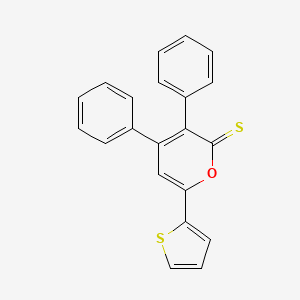
2-(Furan-3-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-yl)-1H-pyrrole is a heterocyclic compound that consists of a furan ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide can be used to synthesize polysubstituted furans . Another method involves the use of acetylene derivatives and the Paal–Knorr reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Furan-3-yl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in palladium-catalyzed one-pot multi-component reactions, such as the synthesis of 2-(furan-3-yl)acetates from allenols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aryl iodides, alcohols, and carbon monoxide. Palladium catalysts are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound include various substituted furan derivatives, which can be further utilized in the synthesis of biologically significant compounds .
Applications De Recherche Scientifique
2-(Furan-3-yl)-1H-pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, furan derivatives have been studied for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, the compound is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic devices .
Mécanisme D'action
The mechanism of action of 2-(Furan-3-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. Furan derivatives are known to act on various receptors and enzymes in the body, including GABA receptors, COX-2 inhibitors, and opioid receptors . The compound’s unique structure allows it to form hydrogen bonds and interact with biological macromolecules, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(Furan-3-yl)-1H-pyrrole include other furan derivatives, such as 2-(furan-3-yl)ethanamine hydrochloride and polysubstituted furan-3(4)-carboxylates .
Uniqueness: What sets this compound apart from other similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
72078-44-5 |
|---|---|
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-(furan-3-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-8(9-4-1)7-3-5-10-6-7/h1-6,9H |
Clé InChI |
SKQPULJEEJXJCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
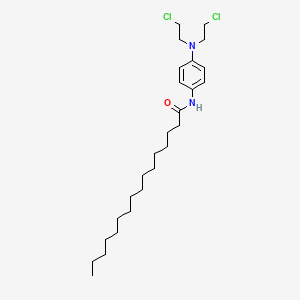
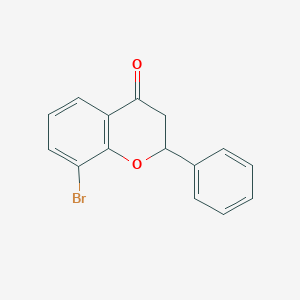
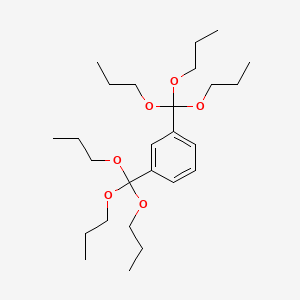

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
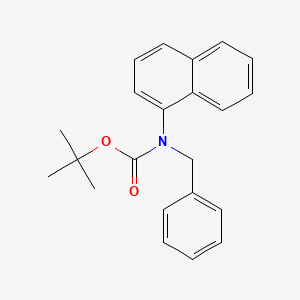


![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

